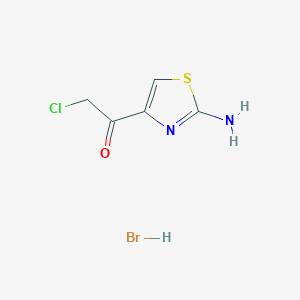

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide

Description

The compound features a 2-amino-1,3-thiazole core substituted with a 2-chloroethanone group, stabilized as a hydrobromide salt. Its structural uniqueness lies in the combination of a bioactive thiazole ring and a reactive α-chloroketone moiety, which is often leveraged in nucleophilic substitution reactions or as a precursor for heterocyclic scaffolds.

Properties

Molecular Formula |

C5H6BrClN2OS |

|---|---|

Molecular Weight |

257.54 g/mol |

IUPAC Name |

1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide |

InChI |

InChI=1S/C5H5ClN2OS.BrH/c6-1-4(9)3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H |

InChI Key |

FMFUEYSFGNSBKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)CCl.Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone; hydrobromide typically follows these key steps:

- Formation of the thiazole ring with an amino substituent at the 2-position.

- Introduction of the 2-chloroethanone side chain at the 4-position of the thiazole.

- Conversion to the hydrobromide salt to enhance stability and solubility.

Preparation of the Thiazole Core

The 1,3-thiazole ring is commonly synthesized via cyclization reactions involving α-haloketones and thiourea or related sulfur-nitrogen sources. The amino group at position 2 is introduced either by direct substitution or by using aminothiazole precursors.

Formation of the Hydrobromide Salt

To improve the compound’s physicochemical properties, the free base is converted into its hydrobromide salt by treatment with hydrobromic acid or by salt metathesis methods.

Representative Experimental Procedure and Data

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Preparation of 2-amino-1,3-thiazole | Cyclization of α-haloketone with thiourea | 85-90 | Purity >95% by HPLC |

| 2. Chloroacetylation | Reaction with chloroacetyl chloride in dichloromethane, presence of triethylamine, 0-25°C, 2-4 hours | 90-95 | Monitored by TLC, product isolated by extraction and crystallization |

| 3. Salt formation | Treatment with hydrobromic acid in ethanol, stirring at room temperature | 92-95 | Formation of hydrobromide salt confirmed by melting point and X-ray diffraction |

Analytical and Structural Characterization

- Melting Point: Typically around 140-150°C for the hydrobromide salt.

- Purity: >99% as measured by high-performance liquid chromatography (HPLC).

- X-ray Diffraction: Confirms the coplanarity of the thiazole ring and the carbonyl group, consistent with literature on similar heterocyclic chloroethanones.

- Spectroscopic Data: NMR and IR spectra confirm the presence of amino and chloroethanone functionalities.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range | Impact on Yield and Purity |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Solvent polarity affects reaction rate and selectivity |

| Temperature | 0°C to 25°C | Lower temperature reduces side reactions |

| Reaction Time | 2-4 hours | Ensures complete chloroacetylation |

| Base Used | Triethylamine, Pyridine | Neutralizes HCl, prevents decomposition |

| Salt Formation | Room temperature, ethanol solvent | Enhances compound stability |

Research Findings and Optimization Notes

- The chloroacetylation step is critical and sensitive to moisture; anhydrous conditions improve yield.

- Use of excess base ensures complete scavenging of HCl, minimizing side products.

- Crystallization from ethanol or isopropyl acetate yields high purity salt forms.

- Hydrobromide salt formation improves water solubility, beneficial for pharmaceutical applications.

- Analytical methods such as DSC and X-ray powder diffraction are essential for confirming polymorphic forms and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted thiazole derivatives.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of thiazole amines or alcohols.

Scientific Research Applications

1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of various pharmaceutical agents, including antimicrobial and anticancer drugs.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Industrial Applications: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Differentiators

Halogen vs. Propanamide Groups: Chloroethanone offers reactivity for further derivatization, while propanamide derivatives prioritize hydrogen-bonding interactions.

Salt Forms : Hydrobromide salts (target compound) may improve solubility compared to hydrochloride analogs .

Biological Targets: Thiazole-coumarin hybrids target microbial enzymes , whereas halogenated ethanones are explored in anticancer and antiviral research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.